1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-Isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is general, easy, and extensible for constructing this heterocyclic system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-Isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
1-Isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-pyrazolo[3,4-b]pyridine: A basic structure with potential biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different substitution patterns and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-methyl-1-propan-2-yl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-6(2)14-10-9(5-12-14)8(11(15)16)4-7(3)13-10/h5-8,13H,4H2,1-3H3,(H,15,16) |
InChI Key |
MBIHWDZJTAVSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(N1)N(N=C2)C(C)C)C(=O)O |
Origin of Product |
United States |
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